(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid
CAS No.: 193086-74-7
Cat. No.: VC8251596
Molecular Formula: C25H22FNO4
Molecular Weight: 419.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193086-74-7 |
|---|---|
| Molecular Formula | C25H22FNO4 |
| Molecular Weight | 419.4 |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-8-2-7-13-22(16)26)27-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 |
| Standard InChI Key | VNYGHKCAXQKZEQ-VWLOTQADSA-N |
| Isomeric SMILES | C[C@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative. Fmoc-protected compounds are widely used in peptide synthesis due to their stability under mild conditions and ease of removal. This compound features a fluorenyl group, which is known for its rigidity and aromaticity, combined with a fluorinated phenyl group, making it a versatile building block in medicinal chemistry and materials science.
Synthesis
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid typically involves:
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Fmoc Protection: The amino group is protected using Fmoc-Cl in the presence of a base such as triethylamine.
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Coupling: The protected amine reacts with a fluorinated phenylalanine derivative to introduce the desired side chain.
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Purification: The product is purified via recrystallization or chromatography.
This process ensures high regioselectivity and yields, as demonstrated in studies involving similar Fmoc-protected amino acids .
Applications
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Peptide Synthesis:
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The compound serves as a protected amino acid in solid-phase peptide synthesis (SPPS).
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Its Fmoc group can be removed under mildly basic conditions, allowing selective deprotection without affecting other functional groups.
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Biomedical Research:
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Materials Science:
Supramolecular Interactions
Hirshfeld surface analysis of similar compounds shows that:
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H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions dominate the crystal packing.
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These interactions are critical for understanding solubility, stability, and intermolecular forces in peptide synthesis .
Comparative Data Table
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